4-羟基雌酮1-N7-鸟嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

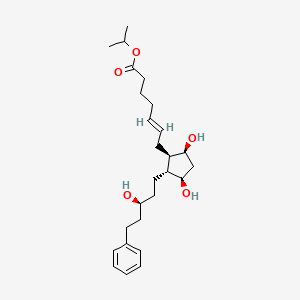

4-Hydroxy Estrone 1-N7-Guanine is a chemical compound with the molecular formula C23H25N5O4 . It is a metabolite of estrone, an endogenous estrogen . It is used in pharmaceutical toxicology and is available as a certified reference material for highly accurate and reliable data analysis .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Estrone 1-N7-Guanine is represented by the formula C23H25N5O4 . This indicates that it contains 23 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms.Physical and Chemical Properties Analysis

4-Hydroxy Estrone 1-N7-Guanine is a solid substance . It has a molecular weight of 435.48 .科学研究应用

药物毒理学

“4-羟基雌酮1-N7-鸟嘌呤”在药物毒理学中用作参考物质,用于高度准确和可靠的数据分析 {svg_1}. 它是激素、类固醇及其衍生物以及其他抗癌生物活性分子产品类别的组成部分 {svg_2}.

神经保护

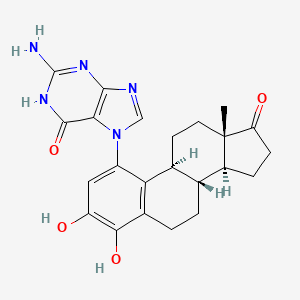

“4-羟基雌酮1-N7-鸟嘌呤”最重要的应用之一是其神经保护作用。 在 25 种内源性雌激素代谢产物中,它被发现对氧化神经毒性具有最强的神经保护作用 {svg_3}. 这种保护作用强于 17β-雌二醇 {svg_4}.

抗氧化损伤保护

“4-羟基雌酮1-N7-鸟嘌呤”可以强烈地保护神经元细胞免受氧化损伤 {svg_5}. 这一点特别重要,因为氧化应激被认为是神经退行性疾病发展的重要病因 {svg_6}.

雌激素替代疗法的研究

“4-羟基雌酮1-N7-鸟嘌呤”对氧化神经元损伤的保护作用支持了一种观点,即绝经后妇女早期开始雌激素替代疗法与神经退行性疾病的减少以及认知和记忆力的改善有关 {svg_7}.

缺血性卒中的研究

“4-羟基雌酮1-N7-鸟嘌呤”在缺血性卒中的保护作用已在几种急性脑缺血动物模型中得到证实 {svg_8}. 这支持了雌激素疗法与缺血性卒中恢复改善相关的临床关联 {svg_9}.

神经退行性疾病的研究

“4-羟基雌酮1-N7-鸟嘌呤”的神经保护作用有助于理解神经退行性疾病中显着病理改变和临床症状的发作 {svg_10}. 这在谷氨酸诱导的氧化应激和神经元死亡的背景下尤其重要 {svg_11}.

作用机制

Target of Action

The primary target of 4-Hydroxy Estrone 1-N7-Guanine is neuronal cells . It is an endogenous estrogen metabolite that has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Mode of Action

4-Hydroxy Estrone 1-N7-Guanine interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This process is mediated by SIRT1, a protein that deacetylates p53 .

Biochemical Pathways

The main metabolic pathway involved in the action of 4-Hydroxy Estrone 1-N7-Guanine is estrogen 4-hydroxylation, which occurs in the central nervous system . This pathway is crucial for the compound’s neuroprotective effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 43548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 4-Hydroxy Estrone 1-N7-Guanine is a strong protective effect against oxidative neuronal damage . This effect is stronger than that of 17β-estradiol, another endogenous estrogen . The compound also protects against kainic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of 4-Hydroxy Estrone 1-N7-Guanine can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate, an excitatory neurotransmitter, can induce cellular oxidative stress . This oxidative stress can enhance the neuroprotective effects of 4-Hydroxy Estrone 1-N7-Guanine . .

生化分析

Cellular Effects

4-Hydroxy Estrone 1-N7-Guanine has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . The compound influences cell function by increasing the cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Molecular Mechanism

The molecular mechanism of 4-Hydroxy Estrone 1-N7-Guanine involves its interaction with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor. It is involved in preventing cancer . The compound increases the cytoplasmic translocation of p53, which is mediated by SIRT1 .

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and has a predicted melting point of 346.12 °C and a predicted boiling point of 785.85 °C .

Metabolic Pathways

4-Hydroxy Estrone 1-N7-Guanine is involved in the metabolic pathway of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system

属性

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 |

Source

|

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 |

Source

|

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)